B1577447 Cod beta defensin

Cod beta defensin

Cat. No.: B1577447
Attention: For research use only. Not for human or veterinary use.
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Description

Cod Beta Defensin (Defb) is a novel, cationic antimicrobial peptide (AMP) identified in Atlantic cod ( Gadus morhua ) that plays a crucial role in the innate immune response . This beta-defensin is characterized by a tertiary structure featuring an α/β fold with one α helix and three antiparallel β-sheets, stabilized by three disulphide bridges formed by six conserved cysteine residues in a characteristic 1–5, 2–4, and 3–6 pattern . The mature peptide consists of 40 residues and demonstrates potent, selective antibacterial activity, with a minimal inhibitory concentration (MIC) of 0.4–0.8 µM against Gram-positive bacteria like Planococcus citreus and 25–50 µM against Micrococcus luteus . Beyond its direct antimicrobial function, this compound serves as a key immunomodulator, significantly stimulating the phagocytic activity of head kidney leucocytes in vitro , thereby enhancing host pathogen clearance . Its expression is predominantly found in immune-relevant tissues such as the swim bladder, peritoneum wall, and head kidney, and is upregulated up to 25-fold in the head kidney following antigenic challenge with pathogens like Vibrio anguillarum . This peptide is supplied for research applications only, including studies on fish innate immunity, the mechanism of action of host defense peptides, and the development of novel therapeutic strategies in aquaculture. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR DIAGNOSTIC USE.

Properties

bioactivity

Antibacterial

sequence

WSCPTLSGVCRKVCLPTEMFFGPLGCGKEFQCCVSHFF

Origin of Product

United States

Scientific Research Applications

Antimicrobial Applications

Antibacterial Activity:

  • Cod beta defensin has demonstrated potent antibacterial properties, with minimal inhibitory concentrations (MIC) ranging from 0.4 to 0.8 µM against Gram-positive bacteria such as Planococcus citreus and 25 to 50 µM against Micrococcus luteus .
  • This antimicrobial efficacy suggests its potential use as a natural antibiotic alternative in aquaculture to combat bacterial infections in fish populations.

Case Study: Aquaculture

  • In a study assessing the immune response of Atlantic cod to Vibrio anguillarum, this compound expression was upregulated significantly (up to 25-fold) in response to infection. This indicates its vital role in the fish's defense mechanism against pathogens .

Immunomodulatory Effects

This compound not only exhibits direct antimicrobial activity but also enhances the immune response:

  • It stimulates phagocytic activity in cod head kidney leucocytes, which is crucial for effective immune defense .
  • The peptide's immunomodulatory properties suggest its potential application in vaccine development, where it could enhance the efficacy of vaccines by boosting the host's immune response .

Biotechnology and Therapeutic Development

Given the increasing concern over antibiotic resistance, this compound represents a promising candidate for novel therapeutic agents:

  • Research into the structural modifications of defensins has shown that smaller peptide fragments can retain antimicrobial properties while being easier and more cost-effective to produce .
  • The potential for synthesizing defensin-derived peptides for therapeutic use is being explored, particularly for treating infections caused by antibiotic-resistant strains .

Comparative Analysis with Other Defensins

To understand the unique properties of this compound, a comparative analysis with other known defensins from different species can be insightful:

Defensin Source Structure MIC (µM) Key Applications
This compoundα/β fold0.4 - 50Aquaculture, vaccine enhancement
Human Beta Defensin 1α/β foldVariesClinical applications against infections
Fish Beta DefensinsVariableVariesBroad-spectrum antimicrobial activity

Comparison with Similar Compounds

Sequence and Structural Homology

Table 1: Sequence and Structural Comparison of Cod Beta Defensin with Selected Homologs

Organism Defensin Name Sequence Identity (%) Conserved Features Structural Similarity
Atlantic cod Defb - 6 cysteines, 3 glycines, pI 7.79 α/β/β topology, mouse mBD8
Tiger pufferfish fuDB-1 89 6 cysteines, glycines at positions 36,50,53 β-sheet, disulfide bonds
Rainbow trout omDB-1 85 Similar cysteine/glycine motifs Antiparallel β-strands
Zebrafish Defb1 72.1 Glycine replaced by alanine at position 50 72.1% structural identity
Mouse mBD8 N/A 6 cysteines, cationic charge High 3D structural similarity
Human HBD2 <25 6 cysteines, pI ~8.5 β-hairpin with α-helix

Key Findings :

  • Cod Defb exhibits >80% sequence identity with fuDB-1 and omDB-1, highlighting evolutionary conservation among teleost fish .
  • Structural divergence is observed in zebrafish Defb2, where a glycine-to-alanine substitution reduces stability .
  • Despite low sequence homology with human beta defensins (e.g., HBD2), Cod Defb shares a conserved disulfide bond arrangement critical for antimicrobial activity .

Functional Divergence

Antimicrobial Activity
  • Cod Defb : Demonstrates broad-spectrum antimicrobial activity against Gram-negative bacteria (e.g., Aeromonas salmonicida) and enhances phagocytic activity in cod leukocytes .
Immunomodulation
  • Cod Defb : Primarily enhances innate immunity through phagocyte activation .
  • Human Beta Defensins: Dual roles in inflammation (e.g., HBD3 suppresses IL-10 in monocytes) and cancer (HBD1/HBD2 show context-dependent pro- or anti-tumor effects) .

Mechanistic Insights

  • Charge and Solubility : Cod Defb’s net charge (+1) and moderate pI (7.79) contrast with the highly cationic human HBD2 (pI ~8.5), which may influence membrane interaction kinetics .
  • Gene Structure : Cod Defb’s gene comprises three exons and two introns, a pattern conserved in teleost defensins but distinct from the single-exon structure of mammalian beta defensins .

Preparation Methods

Molecular Cloning and Gene Amplification

The initial step in preparing cod beta defensin typically involves cloning the gene encoding the mature peptide:

  • Database Mining and Sequence Identification: Researchers obtain translated nucleotide sequences of defensins from various fish species via public databases such as NCBI. These sequences are used as queries in TBLASTN searches against cod expressed sequence tags (ESTs) to identify putative this compound sequences. Suitable primers are then designed for experimental confirmation.

  • cDNA and gDNA Cloning: Total RNA is extracted from cod embryos or larvae using methods such as the Trizol reagent. Complementary DNA (cDNA) synthesis is performed using reverse transcription kits. Polymerase chain reaction (PCR) amplification of the beta defensin gene is carried out with specific primers under controlled thermal cycling conditions (e.g., initial denaturation at 95°C for 2 min, followed by 34 cycles of denaturation, annealing at 56°C, and extension).

  • PCR Product Handling: Amplified fragments are separated by agarose gel electrophoresis, extracted, cloned into vectors, and sequenced to confirm identity.

Recombinant Protein Expression and Purification

Recombinant expression is a common method to produce this compound in sufficient quantities for functional and structural studies:

  • Vector Construction and Transformation: The coding sequence of this compound (often excluding signal peptides) is subcloned into expression vectors such as pET-32a(+). The recombinant plasmids are transformed into Escherichia coli strains optimized for protein expression (e.g., Rosetta (DE3), BL21(DE3)).

  • Induction of Expression: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) at concentrations ranging from 0.1 to 1 mM, typically when bacterial cultures reach mid-exponential phase (OD600 ~0.6). Induction conditions vary, with temperatures between 25°C and 37°C and durations from 3 hours to overnight incubation.

  • Protein Extraction: Cells are harvested by centrifugation and lysed by sonication in ice-cold buffer. The soluble fraction containing the recombinant protein is separated by centrifugation.

  • Purification: The recombinant this compound is purified using affinity chromatography, commonly Ni-NTA agarose columns exploiting histidine tags engineered into the protein. Washing and elution buffers contain imidazole gradients (e.g., 10 mM to 250 mM). Purity is assessed by SDS-PAGE and Western blotting.

  • Tag Removal and Final Purification: Fusion tags such as thioredoxin (Trx) are cleaved enzymatically (e.g., enterokinase or factor Xa), and the mature peptide is further purified by high-performance liquid chromatography (HPLC).

Chemical Synthesis of Peptides

In addition to recombinant expression, this compound peptides or their derivatives can be chemically synthesized:

  • Solid-Phase Peptide Synthesis (SPPS): Automated Fmoc (9-fluorenylmethoxycarbonyl) chemistry is employed on resins such as Rink amide-AM for peptide amides or NovaSyn TGT for peptide acids. Coupling reagents include HBTU/HOBt, with coupling times around 0.5 hours per amino acid residue.

  • Cleavage and Deprotection: Peptides are cleaved from the resin using trifluoroacetic acid (TFA) cocktails containing scavengers like ethanedithiol and water. The crude peptides are precipitated in cold diethyl ether, centrifuged, and dissolved in water.

  • Purification and Characterization: Semipreparative reversed-phase HPLC using C18 columns with acetonitrile gradients containing trifluoroacetic acid is used to purify peptides. Peptide identity and purity are confirmed by liquid chromatography-mass spectrometry (LC-MS).

  • Disulfide Bond Formation: Proper folding and disulfide connectivity are critical for defensin activity. Oxidation protocols and proteolytic mapping are applied to verify correct disulfide bond formation.

Codon Optimization for Enhanced Expression

To improve recombinant protein yield, codon optimization of the this compound gene sequence for E. coli expression systems is performed:

  • Sequence Optimization: Rare codons in the native gene are replaced with preferred codons for E. coli, and GC content is adjusted to enhance transcription and translation efficiency.

  • Expression Comparison: Both native and optimized genes are cloned into expression vectors and induced under identical conditions. SDS-PAGE analysis shows higher expression levels with the optimized gene.

Verification of Protein Identity and Activity

  • SDS-PAGE and Western Blot: Molecular weight confirmation and antibody specificity tests are performed. For example, recombinant fusion proteins (e.g., Trx-tagged defensins) show expected sizes (~25.9 kDa with tag, ~13.25 kDa without).

  • Immunofluorescence Microscopy: Antibodies raised against recombinant defensin are used to detect natural defensin in cod or related fish cells, confirming biological relevance.

  • Antimicrobial Assays: The bactericidal activity of recombinant or synthetic peptides is evaluated against bacterial strains by incubating bacteria with peptides at various concentrations and determining minimum bactericidal concentrations (MBCs) or lethal doses (LD90).

Summary Table of Preparation Methods

Preparation Step Methodology Key Parameters/Notes References
Gene Identification Database mining, TBLASTN, primer design Use of NCBI sequences, EST screening
cDNA Cloning RNA extraction (Trizol), RT-PCR PCR: 95°C denaturation, 56°C annealing, 72°C extension
Recombinant Expression Subcloning into pET vectors, E. coli induction IPTG 0.1-1 mM, 25-37°C, 3h to overnight induction
Protein Purification Ni-NTA affinity chromatography Imidazole gradient elution, SDS-PAGE verification
Tag Cleavage & Final Purification Enzymatic cleavage (enterokinase/factor Xa), HPLC Removal of fusion tags, purification by reversed-phase HPLC
Chemical Synthesis Automated Fmoc SPPS Rink amide-AM resin, TFA cleavage, HPLC purification
Disulfide Bond Formation Oxidation and proteolytic mapping Ensures correct folding and activity
Codon Optimization Gene sequence modification for E. coli Increased expression, reduced GC content
Protein Verification & Activity SDS-PAGE, Western blot, immunofluorescence, antimicrobial assays Confirms identity and biological function

Q & A

Q. How does this compound modulate immune responses in vivo, and how can this be experimentally distinguished from direct antimicrobial effects?

  • Methodological Answer : Use gene knockout models (e.g., CRISPR/Cas9) to ablate this compound expression and assess immune cell recruitment via flow cytometry. Pair this with ex vivo infection assays to decouple immunomodulatory and microbicidal activities .

Methodological Best Practices

  • Reproducibility : Adhere to journal guidelines for documenting experimental protocols, including raw data deposition in repositories like Zenodo .
  • Data Validation : Use orthogonal methods (e.g., functional assays + structural analysis) to confirm findings, minimizing reliance on single experimental approaches .
  • Ethical Compliance : Ensure animal studies follow institutional ethics guidelines, particularly for in vivo infection models .

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